5-{[1-(2-Fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the Quinazoline Core: The quinazoline core is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the piperidine and quinazoline moieties through a methoxy linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced piperidine derivatives .
Scientific Research Applications
5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine has been investigated for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine involves its interaction with specific molecular targets. One known target is the decapping scavenger enzyme (DcpS), which is involved in mRNA decay pathways. The compound inhibits the activity of DcpS, leading to increased stability of certain mRNAs . This interaction can modulate various cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: Similar structure with dichlorobenzyl instead of fluorobenzyl group.
2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide: Another compound with a similar piperidine and fluorobenzyl moiety.
Uniqueness
The uniqueness of 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine lies in its specific substitution pattern and its potent inhibitory activity against DcpS. This makes it a valuable compound for studying mRNA decay pathways and exploring potential therapeutic applications .
Properties
Molecular Formula |
C21H24FN5O |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine |
InChI |
InChI=1S/C21H24FN5O/c22-16-5-2-1-4-15(16)12-27-10-8-14(9-11-27)13-28-18-7-3-6-17-19(18)20(23)26-21(24)25-17/h1-7,14H,8-13H2,(H4,23,24,25,26) |
InChI Key |
GYKIQIOWVKCVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=CC=CC=C4F |
Origin of Product |
United States |
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